4-Vinylbenzo-18-crown-6
Overview
Description
4-Vinylbenzo-18-crown-6 is a crown ether compound with the molecular formula C18H26O6Crown ethers are known for their ability to form stable complexes with various cations, particularly alkali metal ions, due to their cyclic structure and oxygen atoms that act as electron donors .
Mechanism of Action
Target of Action
The primary target of 4-Vinylbenzo-18-crown-6 is potassium ions . As a crown ether, it has the ability to bind to these ions due to the oxygen atoms in its cyclic structure . This binding ability allows it to interact with various biochemical processes that involve potassium ions.
Mode of Action
This compound interacts with its targets by forming a complex with potassium ions . This interaction is facilitated by the oxygen atoms in the crown ether ring, which can donate electron pairs to form coordinate bonds with the potassium ions . The resulting changes include alterations in the distribution and activity of potassium ions, which can affect various biochemical processes.
Biochemical Pathways
For instance, it may affect the activity of ion channels and transporters, which play crucial roles in processes such as nerve impulse transmission and muscle contraction .
Pharmacokinetics
Like other crown ethers, it is likely to have low bioavailability due to its large size and polar nature, which can limit its ability to cross biological membranes .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on its interaction with potassium ions. By binding to these ions, it can alter their distribution and activity, leading to changes in various cellular processes . For example, it has been used in electron control experiments, where it is injected into the cavity of an argon ion laser .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other ions can affect its binding affinity for potassium ions . Additionally, factors such as pH and temperature can influence its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Vinylbenzo-18-crown-6 can be synthesized through a multi-step process involving the formation of the crown ether ring followed by the introduction of the vinyl group. One common method involves the reaction of 4-vinylbenzoic acid with 18-crown-6 under specific conditions to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Vinylbenzo-18-crown-6 undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Reagents like peracids or ozone under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophiles like nitric acid, sulfuric acid, or halogens in the presence of a catalyst
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Ethyl-substituted crown ethers.
Substitution: Nitro, sulfo, or halo-substituted crown ethers
Scientific Research Applications
4-Vinylbenzo-18-crown-6 has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, facilitating studies on ion transport and catalysis.
Biology: Employed in the development of ion-selective electrodes and sensors for detecting specific ions in biological samples.
Medicine: Investigated for its potential in drug delivery systems due to its ability to encapsulate and transport ions and molecules.
Industry: Utilized in the synthesis of polymers and materials with specific ion-binding properties, enhancing their performance in various applications .
Comparison with Similar Compounds
18-Crown-6: A simpler crown ether without the vinyl group, primarily used for complexing potassium ions.
Benzo-18-crown-6: Similar to 4-vinylbenzo-18-crown-6 but lacks the vinyl group, used for similar ion-binding applications.
Dibenzo-18-crown-6: Contains two benzene rings, offering different binding properties and selectivity .
Uniqueness: this compound is unique due to the presence of the vinyl group, which allows for further functionalization and modification. This enhances its versatility and applicability in various fields, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
20-ethenyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O6/c1-2-16-3-4-17-18(15-16)24-14-12-22-10-8-20-6-5-19-7-9-21-11-13-23-17/h2-4,15H,1,5-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBFARVSOWVDII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)OCCOCCOCCOCCOCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31943-71-2 | |
Record name | Poly(vinylbenzo-18-crown-6) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31943-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90369234 | |
Record name | 4-VINYLBENZO-18-CROWN-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39557-71-6 | |
Record name | 4-VINYLBENZO-18-CROWN-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Vinylbenzo-18-crown-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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